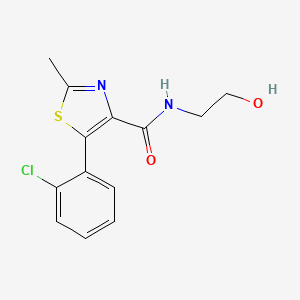![molecular formula C23H20Cl2N2O4 B11138815 (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide](/img/structure/B11138815.png)
(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide is a complex organic molecule characterized by its furan ring, dichlorophenyl group, and methoxyphenyl formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,4-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Amidation Reaction: The formamido group is introduced through an amidation reaction, where an amine reacts with a formylating agent.
Final Coupling: The final step involves coupling the furan derivative with the formamido derivative under basic conditions to form the enamine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the enamine linkage, converting it to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its dichlorophenyl and methoxyphenyl groups are common in many bioactive molecules, indicating possible applications in drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable structure and functional groups.
Mechanism of Action
The mechanism by which (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and dichlorophenyl group could facilitate binding to hydrophobic pockets, while the formamido group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide: Similar structure but with a methyl group instead of an ethyl group.
(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-hydroxyphenyl)formamido]prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the furan ring, dichlorophenyl group, and methoxyphenyl formamido group in (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide provides distinct chemical properties and potential biological activities that differentiate it from similar compounds. This uniqueness could be leveraged in various applications, from drug development to materials science.
Properties
Molecular Formula |
C23H20Cl2N2O4 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-3-26-23(29)20(27-22(28)14-4-7-16(30-2)8-5-14)13-17-9-11-21(31-17)15-6-10-18(24)19(25)12-15/h4-13H,3H2,1-2H3,(H,26,29)(H,27,28)/b20-13+ |
InChI Key |
NNEZBUBFSDJKMB-DEDYPNTBSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C\C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11138738.png)
![2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide](/img/structure/B11138741.png)

![N-[1-cyano-2,2-bis(ethylsulfanyl)ethenyl]-4-methylbenzamide](/img/structure/B11138772.png)
![5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11138775.png)
![(5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138776.png)
![5-(3-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138777.png)
![6,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138782.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B11138785.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138790.png)
![1-Phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138796.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138797.png)
![N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11138801.png)
![N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138809.png)
